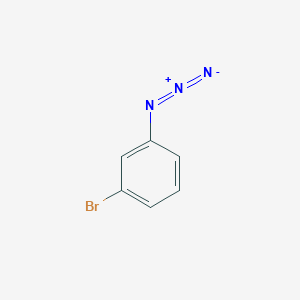

1-Azido-3-bromobenzene

CAS No.: 2101-89-5

Cat. No.: VC1975862

Molecular Formula: C6H4BrN3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2101-89-5 |

|---|---|

| Molecular Formula | C6H4BrN3 |

| Molecular Weight | 198.02 g/mol |

| IUPAC Name | 1-azido-3-bromobenzene |

| Standard InChI | InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H |

| Standard InChI Key | KLKGUBBTVRHUGD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] |

Introduction

Physical and Chemical Properties

Structural Information

1-Azido-3-bromobenzene possesses a distinctive molecular structure that contributes to its chemical behavior. Table 1 presents the key structural identifiers for this compound.

Table 1: Structural Identifiers of 1-Azido-3-bromobenzene

| Property | Value |

|---|---|

| IUPAC Name | 1-azido-3-bromobenzene |

| CAS Number | 2101-89-5 |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| InChI | InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H |

| InChIKey | KLKGUBBTVRHUGD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] |

Physical Properties

The physical properties of 1-Azido-3-bromobenzene determine its behavior under various conditions, which is critical for its handling, storage, and applications. Table 2 summarizes the available physical property data for this compound.

Table 2: Physical Properties of 1-Azido-3-bromobenzene

The compound is generally stored at low temperatures (-20°C) to prevent decomposition, as azides can be sensitive to heat .

Chemical Properties

1-Azido-3-bromobenzene exhibits chemical properties characteristic of both aromatic halides and organic azides. The presence of the electron-withdrawing bromine atom affects the electron distribution in the benzene ring, influencing the reactivity of the azido group. The azido functionality (-N₃) is known for its nucleophilicity and its ability to participate in various chemical transformations .

The compound can undergo several chemical reactions, including:

-

Nucleophilic substitution reactions (particularly at the bromine position)

-

Cycloaddition reactions via the azido group (especially in click chemistry)

-

Thermal decomposition, which can release nitrogen gas and form reactive nitrene intermediates

Synthesis and Preparation

1-Azido-3-bromobenzene is typically synthesized through the diazotization of 3-bromoaniline followed by azide substitution. This synthetic route involves converting the amino group into a diazonium salt, which is then replaced by an azide group.

The general synthesis procedure involves the following steps:

-

Diazotization: 3-bromoaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

-

Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield 1-azido-3-bromobenzene .

The reaction can be represented as:

-

3-bromoaniline + NaNO₂ + HCl → 3-bromobenzene diazonium chloride + H₂O

-

3-bromobenzene diazonium chloride + NaN₃ → 1-azido-3-bromobenzene + N₂ + NaCl

This synthetic approach is widely used due to its reliability and relatively high yields, though careful temperature control is required during the diazotization step to avoid side reactions.

Applications in Chemical Research and Industry

Organic Synthesis Applications

1-Azido-3-bromobenzene serves as a versatile building block in organic synthesis. Its dual functionality (azido and bromo groups) allows for selective transformations and sequential reactions, making it valuable in multi-step syntheses.

The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, while the azido group remains intact for subsequent transformations .

Click Chemistry Applications

One of the most significant applications of 1-Azido-3-bromobenzene is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are highly efficient and selective, making them valuable for synthesizing complex molecules with 1,2,3-triazole moieties .

In CuAAC reactions, the azido group of 1-azido-3-bromobenzene reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions with high regioselectivity .

The general reaction can be represented as:

1-Azido-3-bromobenzene + Terminal alkyne → 3-Bromo-1-(1,2,3-triazol-1-yl)benzene derivative

The resulting triazole compounds have various applications, including in pharmaceutical development and materials science .

Research Applications

Recent research has highlighted the utility of 1-azido-3-bromobenzene in various scientific applications:

-

Bioconjugation: The compound can be used to functionalize biomolecules through click chemistry, enabling the attachment of various probes or functional groups for imaging or therapeutic applications .

-

Synthesis of Heterocycles: It has been employed in the preparation of various heterocyclic compounds, including benzodiazepine triazole derivatives, which are of interest for their potential biological activities.

-

Material Science: The compound plays a role in developing advanced materials with specific properties, such as functional polymers and coatings .

| Parameter | Classification/Information |

|---|---|

| Hazard Codes | F, T, GHS02, GHS07, GHS08 |

| Risk Statements | H225, H315, H319, H372 |

| Safety Statements | P210, P305+P351+P338, P314 |

| Transport Classification | UN 2398 3 / PGII |

| WGK Germany | 3 (highly water-endangering) |

| Storage Conditions | -20°C, away from heat and light |

Key safety considerations for handling 1-azido-3-bromobenzene include:

-

Avoiding exposure to heat, shock, or friction, which can lead to explosive decomposition

-

Using appropriate personal protective equipment, including gloves, eye protection, and lab coats

-

Working in a well-ventilated area or fume hood to prevent inhalation of vapors

-

Storing in a cool, dark place, preferably at -20°C

-

Avoiding contact with strong acids, bases, or oxidizing agents

Comparison with Similar Compounds

1-Azido-3-bromobenzene can be compared with other halogenated azide derivatives to understand the influence of substituent position and type on reactivity and applications.

Table 4: Comparison of 1-Azido-3-bromobenzene with Related Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 1-Azido-3-bromobenzene | 2101-89-5 | 198.02 | Meta-position of bromine relative to azide |

| 1-Azido-4-bromobenzene | 2101-88-4 | 198.02 | Para-position of bromine relative to azide |

| 1-Azido-2-bromobenzene | Not provided in search results | 198.02 | Ortho-position of bromine relative to azide |

| 1-Azido-3-chlorobenzene | 3296-06-8 | 153.57 | Chlorine instead of bromine at meta-position |

| 1-Azido-4-chlorobenzene | 3296-05-7 | 153.57 | Chlorine instead of bromine at para-position |

| 1-Azido-4-methoxybenzene | 2101-87-3 | Not provided in search results | Methoxy group instead of bromine |

The position and nature of the substituent significantly affect the electronic properties and reactivity of these compounds. For instance:

-

Meta vs. Para Substitution: The position of the bromine atom (meta in 1-azido-3-bromobenzene vs. para in 1-azido-4-bromobenzene) influences the electron distribution in the benzene ring, which can affect the reactivity of the azido group in cycloaddition reactions .

-

Bromine vs. Chlorine: The nature of the halogen (bromine in 1-azido-3-bromobenzene vs. chlorine in 1-azido-3-chlorobenzene) impacts the compound's physical properties, such as melting point and solubility, as well as its reactivity in substitution reactions .

These differences make each compound suitable for specific applications in organic synthesis and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume